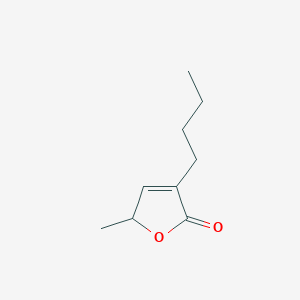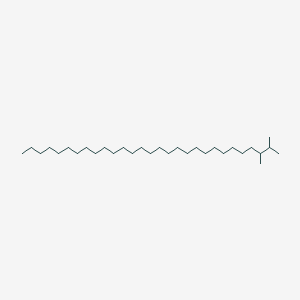![molecular formula C15H15ClN2O2 B14332047 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline CAS No. 105957-74-2](/img/structure/B14332047.png)
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a chlorophenyl group, a nitro group, and a methyl group attached to an aniline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline typically involves multiple steps. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the Friedel-Crafts alkylation using 1-(4-chlorophenyl)ethanol to attach the chlorophenyl group. The final step involves the reduction of the nitro group to form the aniline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. Catalysts such as aluminum chloride are often used in the Friedel-Crafts alkylation step to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Applications De Recherche Scientifique
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.
Industry: Utilized in the development of dyes and pigments due to its aromatic structure and functional groups.
Mécanisme D'action
The mechanism of action of 2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorophenyl group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-aminoaniline: Similar structure but with an amino group instead of a nitro group.
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitrophenol: Similar structure but with a hydroxyl group instead of an aniline group.
Uniqueness
2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and chlorophenyl groups makes it a versatile intermediate for further chemical modifications.
Propriétés
Numéro CAS |
105957-74-2 |
|---|---|
Formule moléculaire |
C15H15ClN2O2 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)ethyl]-4-methyl-6-nitroaniline |
InChI |
InChI=1S/C15H15ClN2O2/c1-9-7-13(15(17)14(8-9)18(19)20)10(2)11-3-5-12(16)6-4-11/h3-8,10H,17H2,1-2H3 |
Clé InChI |
GVQQVTQIZNLVTC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C(C)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[3-(Dimethylamino)-1-(2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)propoxy]-4-oxobutanoate](/img/structure/B14331989.png)

![4-[1-(4-Cyanophenyl)pyrrol-3-yl]benzonitrile](/img/structure/B14332013.png)
![2-[(3-Phenylprop-2-en-1-yl)oxy]naphthalene-1-carbaldehyde](/img/structure/B14332019.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)

![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)

![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
